4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclohexyl-ethylsulfamoyl group and a phenylthiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-27(20-11-7-4-8-12-20)32(29,30)21-15-13-19(14-16-21)23(28)26-24-25-22(17-31-24)18-9-5-3-6-10-18/h3,5-6,9-10,13-17,20H,2,4,7-8,11-12H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBJXHMAQHTFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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